molecular formula C15H19N7O B2475749 2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol CAS No. 1286709-93-0

2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol

Cat. No.: B2475749
CAS No.: 1286709-93-0
M. Wt: 313.365
InChI Key: RZSXZOLORFJFQE-UHFFFAOYSA-N
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Description

The compound 2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol is a triazolopyrimidine derivative featuring:

  • A p-tolylamino group (para-methylphenylamino) at position 7 of the triazolopyrimidine core.
  • A butan-1-ol substituent linked via an amino group at position 3.

Properties

IUPAC Name

2-[[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O/c1-3-10(8-23)17-15-18-13(12-14(19-15)21-22-20-12)16-11-6-4-9(2)5-7-11/h4-7,10,23H,3,8H2,1-2H3,(H3,16,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSXZOLORFJFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Key Research Findings and Differentiation

Ticagrelor vs. Target Compound: Ticagrelor’s cyclopentane-diol backbone and propylthio group enhance metabolic stability and reversible binding to P2Y12 receptors .

Vipadenant vs. Target Compound: Vipadenant’s furan and benzyl groups confer selectivity for adenosine A2A receptors, whereas the target compound’s p-tolylamino group may favor P2Y12 or other nucleotide receptors .

Piperazinyl-Ethanol Analog (): The piperazine ring in 2-(4-{7-[(4-methylphenyl)amino]-1H-triazolo[4,5-d]pyrimidin-5-yl}-1-piperazinyl)ethanol introduces basicity, likely improving aqueous solubility versus the target compound’s butanol chain .

Isomerization Considerations :

  • Triazolopyrimidine derivatives (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines in ) exhibit isomerization under specific conditions, which could influence the target compound’s stability or activity .

Biological Activity

The compound 2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H17N7O
  • Molecular Weight : 299.33 g/mol
  • IUPAC Name : this compound

The compound features a triazolo-pyrimidine core with a p-tolylamino substituent and a butanol moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC14H17N7O
Molecular Weight299.33 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds within the triazolopyrimidine class can modulate enzyme activity and influence various signaling pathways. The exact mechanism involves binding to receptors or enzymes that play critical roles in cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of related triazolopyrimidine compounds. For instance, derivatives have shown promising results against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Anticancer Activity

Research has indicated that certain triazolopyrimidine derivatives exhibit selective cytotoxicity towards cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis in human leukemic T-cells at nanomolar concentrations. This suggests potential applications in targeted cancer therapies.

Case Studies

  • Antimicrobial Evaluation :
    • A study synthesized several triazolo-pyrimidine derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) below 50 µg/mL .
  • Cytotoxicity in Cancer Cells :
    • In a study focused on leukemic cell lines, compounds similar to this compound were shown to selectively induce apoptosis through mitochondrial pathways . The study highlighted the potential for these compounds to serve as lead candidates in drug development.

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